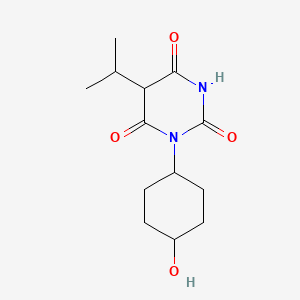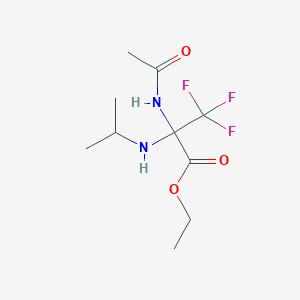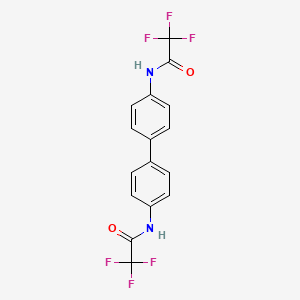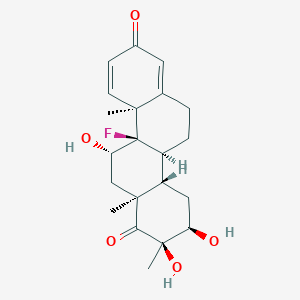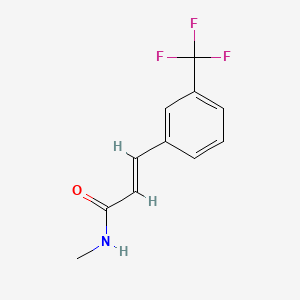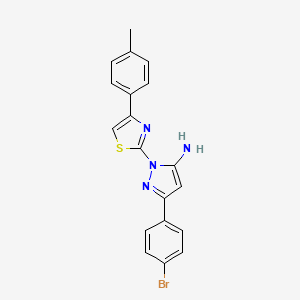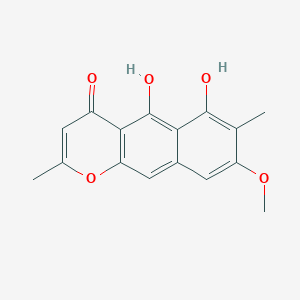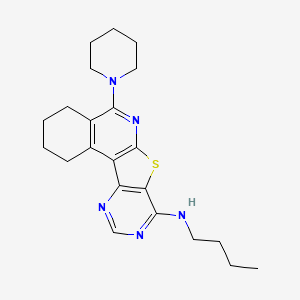
Diallylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallylethylamine is an organic compound with the chemical formula C8H15N. It is a tertiary amine featuring two allyl groups and one ethyl group attached to the nitrogen atom. This compound is known for its multifunctional nature, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallylethylamine can be synthesized through the reaction between aqueous ethylamine and allyl chloride in the presence of a phase transfer catalyst such as polyglycol-400 . The reaction typically proceeds under mild conditions, with the catalyst facilitating the transfer of reactants between the aqueous and organic phases, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound is produced by the partial hydrogenation of acrylonitrile. This process involves the reaction of acrylonitrile with hydrogen gas in the presence of a suitable catalyst, resulting in the formation of this compound and ammonia .
Chemical Reactions Analysis
Types of Reactions
Diallylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into simpler amines or other reduced forms.
Substitution: The allyl groups in this compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Diallylethylamine has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diallylethylamine involves its interaction with molecular targets and pathways within biological systems. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The allyl groups provide sites for further functionalization, allowing the compound to interact with different molecular targets and pathways, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
Diallylmethylamine: Similar to diallylethylamine but with a methyl group instead of an ethyl group.
Diallylamine: Contains two allyl groups attached to a secondary amine.
Triallylamine: Features three allyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both allyl and ethyl groups, which provide distinct reactivity and functionalization possibilities. This combination allows for a broader range of applications and chemical transformations compared to its similar counterparts.
Properties
CAS No. |
3454-10-2 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c1-4-7-9(6-3)8-5-2/h4-5H,1-2,6-8H2,3H3 |
InChI Key |
BGDTWOQNFJNCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


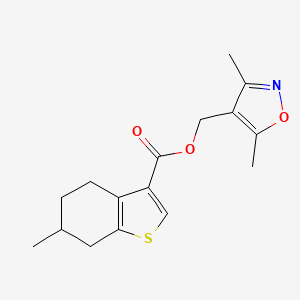
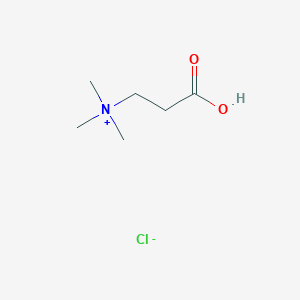
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)

